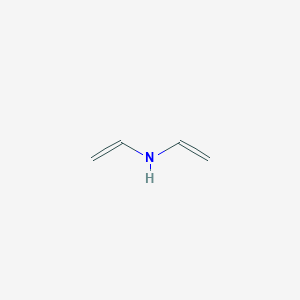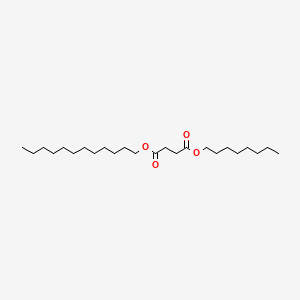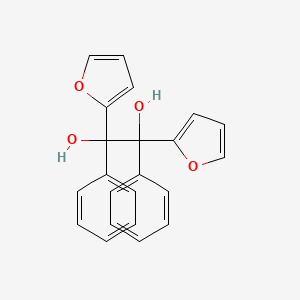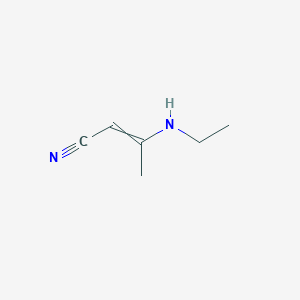
N-Ethenylethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethenylethenamine, also known as N-ethylethanamine, is an organic compound with the molecular formula C4H11N. It is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethenylethenamine can be synthesized through several methods. One common method involves the reaction of ethylamine with acetaldehyde under acidic conditions. The reaction proceeds as follows:
CH3CHO+C2H5NH2→CH3CH(NH2)CH2CH3
Another method involves the reduction of N-ethylethanamide using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction proceeds as follows:
CH3CH2CONH2+LiAlH4→CH3CH2NHCH2CH3
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of acetonitrile in the presence of ethylamine. This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Ethenylethenamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylacetamide using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: It can be reduced to form ethylamine using reducing agents like hydrogen gas (H2) in the presence of a nickel catalyst.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a nickel catalyst.
Substitution: Alkyl halides such as methyl iodide (CH3I) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-ethylacetamide.
Reduction: Ethylamine.
Substitution: Tertiary amines such as N,N-diethylethanamine.
Scientific Research Applications
N-Ethenylethenamine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the study of amine metabolism and enzyme interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of anesthetics and analgesics.
Industry: It is used as a precursor in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
N-Ethenylethenamine exerts its effects through interactions with various molecular targets and pathways. It acts as a nucleophile in chemical reactions, readily donating its lone pair of electrons to electrophilic centers. This property makes it a valuable reagent in organic synthesis. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylethanamine: A tertiary amine with two ethyl groups attached to the nitrogen atom.
N-Methylethanamine: A secondary amine with one methyl and one ethyl group attached to the nitrogen atom.
N-Ethylpropanamine: A secondary amine with one ethyl and one propyl group attached to the nitrogen atom.
Uniqueness
N-Ethenylethenamine is unique due to its specific structure and reactivity. Its secondary amine structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications. Its ability to form stable intermediates and products further enhances its utility in various fields.
Properties
CAS No. |
44228-50-4 |
|---|---|
Molecular Formula |
C4H7N |
Molecular Weight |
69.11 g/mol |
IUPAC Name |
N-ethenylethenamine |
InChI |
InChI=1S/C4H7N/c1-3-5-4-2/h3-5H,1-2H2 |
InChI Key |
XTNMKCFFSXJRQE-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)


![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)



![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![Ethyl 3-[(2-cyanoethyl)(ethyl)phosphoryl]propanoate](/img/structure/B14648259.png)

![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)

